Superior MDM2-p53 Disruption Potency Compared to Nutlin-3
RDR03871 exhibits a 7-fold higher potency in disrupting the MDM2-p53 protein-protein interaction compared to the widely used first-generation MDM2 inhibitor Nutlin-3. In a quantitative sandwich immune-enzymatic assay, RDR03871 dissociated the MDM2/p53 complex with an IC50 of 12.9 nM , whereas Nutlin-3 has a reported IC50 of 90 nM in similar cell-free binding assays .
| Evidence Dimension | IC50 for disruption of MDM2-p53 interaction |
|---|---|
| Target Compound Data | 12.9 nM |
| Comparator Or Baseline | Nutlin-3: 90 nM |
| Quantified Difference | RDR03871 is 7.0-fold more potent (90 nM / 12.9 nM) |
| Conditions | Quantitative sandwich immune-enzymatic assay (RDR03871) vs. cell-free binding assay (Nutlin-3) |
Why This Matters
Higher potency at the target interaction level allows for the use of lower compound concentrations, which can reduce potential off-target effects and cytotoxicity, making RDR03871 a more precise tool for investigating p53-dependent mechanisms.
